Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride
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Overview
Description
Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a hydrochloride salt of methyl 3-(3-aminocyclobutyl)propanoate, which is a derivative of cyclobutane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3-aminocyclobutyl)propanoate hydrochloride typically involves the following steps:
Cyclobutane Formation: The initial step involves the formation of a cyclobutane ring, which can be achieved through various cyclization reactions.
Amination: The introduction of an amino group to the cyclobutane ring is carried out using amination reactions. Common reagents for this step include ammonia or amines.
Esterification: The esterification of the resulting aminocyclobutane compound is performed using methanol and an acid catalyst to form methyl 3-(3-aminocyclobutyl)propanoate.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(3-aminocyclobutyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-aminocyclopentyl)propanoate hydrochloride
- Methyl 3-(3-aminocyclohexyl)propanoate hydrochloride
- Methyl 3-(3-aminocycloheptyl)propanoate hydrochloride
Uniqueness
Methyl 3-(3-aminocyclobutyl)propanoate hydrochloride is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentyl, cyclohexyl, and cycloheptyl analogs. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-(3-aminocyclobutyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAQJALZEOKSGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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